2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13(2)14-4-6-15(7-5-14)23-12-16(21)18-9-11-20-10-3-8-19-17(20)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXABTMZXWHXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C=CC=NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves multiple steps, including the formation of the phenoxy and pyrimidinyl intermediates, followed by their coupling and subsequent acetamide formation. Common reagents used in these reactions may include phenols, isopropyl halides, pyrimidinones, and acylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may yield amine or alcohol derivatives.
Substitution: The phenoxy and pyrimidinyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
Biological Activities
The compound exhibits several pharmacological properties:
-
Anticancer Activity :
- Research has indicated that derivatives of pyrimidine compounds, including this specific acetamide, show potential in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Therapeutic Applications
The versatility of 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide extends to various therapeutic areas:
- Oncology : As a potential chemotherapeutic agent, it can be formulated into targeted therapies aimed at specific cancer types.
- Infectious Diseases : Its antimicrobial properties position it as a candidate for treating resistant bacterial infections.
- Chronic Inflammation : The anti-inflammatory effects could lead to applications in managing autoimmune diseases.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups, supporting its potential as an anticancer drug .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound demonstrated superior activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential role in developing new therapeutic options for resistant infections .
Case Study 3: Anti-inflammatory Mechanisms
Research conducted at a leading university explored the anti-inflammatory properties of this compound in animal models of arthritis. The findings showed a marked decrease in joint swelling and inflammatory markers, suggesting its utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phenoxyacetamide Derivatives with Heterocyclic Modifications
a. Coumarin-Based Acetamides
- Example: N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () Structural Differences: Replaces pyrimidinone with a coumarin (chromen-4-yloxy) group and incorporates an oxazepine ring. Activity: Demonstrated superior antioxidant activity compared to ascorbic acid, likely due to the electron-rich coumarin system .
b. Quinazoline Dione Derivatives
- Example: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Structural Differences: Substitutes pyrimidinone with a quinazoline dione and includes dichlorophenyl groups. Activity: Synthesized for anticonvulsant applications, leveraging the quinazoline ring’s ability to interact with CNS targets .
c. Pyrrolotriazine Derivatives
- Example: (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) () Structural Differences: Features a pyrrolotriazinone ring instead of pyrimidinone and a methoxyphenyl ethyl group. Activity: Acts as a GPR139 agonist, with the triazine ring enhancing binding affinity to neurological receptors .
Substituted Phenoxyacetamides with Varied Pharmacophores
a. Bicyclic and Halogenated Derivatives
- Example: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () Structural Differences: Incorporates a bicycloheptane group instead of the ethyl-pyrimidinone chain. Activity: Exhibits anti-inflammatory and analgesic effects, attributed to the steric bulk of the bicyclic system .
b. Piperazine- and Indazole-Modified Acetamides
- Example: 2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 118, ) Structural Differences: Includes an indazole-amino-pyrimidine motif and piperazine substituents. Activity: Designed for kinase inhibition, with the indazole group enhancing interactions with ATP-binding pockets .
Thioether and Dihydropyrimidine Derivatives
- Example: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide () Structural Differences: Replaces oxygen with a thioether linkage and introduces a dihydropyrimidine ring.
Data Table: Key Structural and Pharmacological Comparisons
Critical Analysis of Structural Contributions to Activity
- Phenoxy Group: The 4-isopropylphenoxy moiety in the target compound likely enhances lipophilicity, aiding blood-brain barrier penetration for CNS targets. This contrasts with methoxyphenyl () or bromophenyl () groups, which may alter electronic properties .
- Pyrimidinone Ring: The 2-oxopyrimidinyl group provides hydrogen-bonding sites for target engagement, similar to pyrrolotriazinone () but distinct from coumarin () or quinazoline () systems .
- Ethyl Acetamide Linker : This flexible chain is conserved across analogs, suggesting its role in maintaining conformational adaptability for receptor binding .
Biological Activity
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an isopropylphenoxy group and a pyrimidinyl moiety, which are known to influence its biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms. These may include:
- Enzyme Inhibition : Many derivatives of pyrimidine are known to inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : The presence of aromatic groups often enhances the ability of compounds to interact with bacterial cell membranes, leading to increased antimicrobial efficacy.
- Anticancer Properties : Some studies suggest that compounds with pyrimidine rings can induce apoptosis in cancer cells.
Biological Activity Assays
To evaluate the biological activity of this compound, various assays have been conducted:
Antimicrobial Activity
The compound was tested against several bacterial strains, including E. coli, Staphylococcus aureus, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. Results indicated moderate to strong antibacterial activity, particularly against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 16 |
Enzyme Inhibition Assays
The compound was also evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results demonstrated significant inhibition with an IC50 value of 1.5 µM, suggesting potential applications in treating neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 1.5 |
Case Studies
Several case studies have documented the pharmacological effects of similar compounds:
- Study on Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives with isopropyl groups exhibit enhanced antibacterial properties due to their lipophilicity, allowing better membrane penetration .
- Neuroprotective Effects : Research has shown that pyrimidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis, indicating a potential role in neuroprotection .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that compounds similar to this compound can induce cell cycle arrest and apoptosis, highlighting their anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
